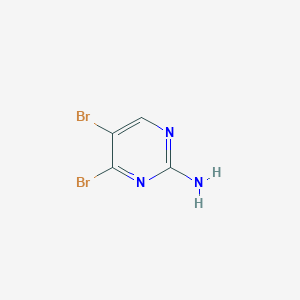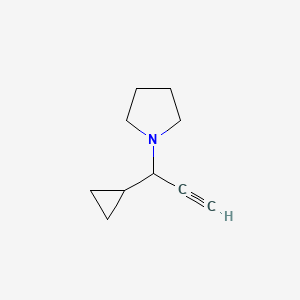
4-Chloroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol This compound is characterized by the presence of a chloro group at the 4th position and a carboxylic acid group at the 1st position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloroisoquinoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Additionally, the use of metal catalysts or catalyst-free processes in water has been explored for the efficient synthesis of isoquinoline and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, multi-component reactions without solvents has been reported as an efficient method for producing quinoline derivatives . This approach not only enhances the reaction rate but also minimizes the environmental impact by reducing the use of hazardous solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloro group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
Applications De Recherche Scientifique
4-Chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, isoquinoline derivatives have been shown to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-chloroisoquinoline-1-carboxylic acid include other isoquinoline derivatives such as:
- Isoquinoline-1-carboxylic acid
- 4-Bromoisoquinoline-1-carboxylic acid
- 4-Methylisoquinoline-1-carboxylic acid
Uniqueness
This compound is unique due to the presence of the chloro group at the 4th position, which imparts distinct chemical properties and reactivity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C10H6ClNO2 |
|---|---|
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
4-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) |
Clé InChI |
DFQMBKQUFZESRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)









![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
